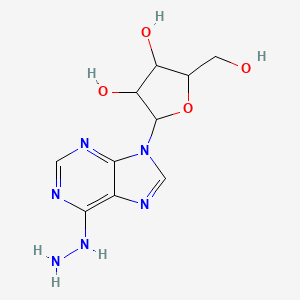

6-Hydrazinyl-9-pentofuranosyl-9h-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydrazinyl-9-pentofuranosyl-9h-purine is a chemical compound with the molecular formula C10H14N6O4 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine typically involves the following steps:

Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

Hydrazination: The 6-chloropurine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 6-position of the purine ring.

Pentofuranosylation: The resulting 6-hydrazinylpurine is then subjected to a glycosylation reaction with a pentofuranosyl donor, such as a protected ribose derivative, to form the final compound.

The reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-9-pentofuranosyl-9h-purine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or other reduced derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydrazinyl-9-pentofuranosyl-9h-purine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.

Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-9-pentofuranosyl-9h-purine involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.

Nucleic Acid Interference: It can incorporate into nucleic acids, leading to the disruption of DNA and RNA synthesis and function.

Signal Transduction Pathways: The compound may affect signal transduction pathways by modulating the activity of kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

6-Hydrazinopurine: A simpler analog without the pentofuranosyl group.

9-β-D-Ribofuranosyl-6-hydrazinopurine: A closely related compound with a ribofuranosyl group instead of a pentofuranosyl group.

6-Chloropurine: The starting material for the synthesis of 6-Hydrazinyl-9-pentofuranosyl-9h-purine.

Uniqueness

This compound is unique due to the presence of both the hydrazinyl and pentofuranosyl groups, which confer distinct chemical properties and biological activities

Biological Activity

6-Hydrazinyl-9-pentofuranosyl-9H-purine is a purine derivative with significant biological activity, particularly in the context of enzyme inhibition and nucleic acid interference. This compound has garnered attention for its potential applications in biochemistry and medicinal chemistry.

- Molecular Formula : C10H14N6O4

- Molecular Weight : 286.26 g/mol

- Structural Features : The compound features a hydrazinyl group at the 6-position and a pentofuranosyl moiety, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition :

-

Nucleic Acid Interference :

- It can incorporate into nucleic acids, disrupting DNA and RNA synthesis. This property is particularly relevant for its potential use as an antiviral or anticancer agent, where interference with nucleic acid function is desired.

-

Signal Transduction Modulation :

- The compound may affect various signal transduction pathways by modulating the activity of kinases and other signaling proteins, thereby influencing cellular responses.

Biological Studies

Several studies have explored the biological effects of this compound:

-

Case Study on Purine Metabolism :

A study involving patients with hereditary xanthinuria highlighted the role of purine metabolism enzymes. While this study did not directly involve this compound, it underscores the importance of purine derivatives in metabolic pathways and their potential therapeutic implications . -

In Vitro Studies :

In vitro experiments demonstrated that this compound significantly inhibits xanthine oxidase activity, leading to decreased uric acid production. This effect suggests its potential utility in treating conditions like gout or hyperuricemia .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Hydrazinopurine | Simpler analog without pentofuranosyl group | Moderate enzyme inhibition |

| 9-β-D-Ribofuranosyl-6-hydrazinopurine | Contains ribofuranosyl group | Antiviral properties |

| 6-Chloropurine | Precursor for synthesis | Less selective enzyme inhibition |

Research Applications

The compound's unique properties make it a valuable building block in various research applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing more complex nucleoside analogs that may have therapeutic applications.

- Biochemical Probes : Its ability to inhibit specific enzymes makes it useful for probing metabolic pathways and understanding disease mechanisms related to purine metabolism.

Q & A

Basic Research Questions

Q. What are the foundational synthesis strategies for 6-Hydrazinyl-9-pentofuranosyl-9H-purine, and what key reagents are employed?

The synthesis typically involves multi-step reactions starting with a purine core. Key steps include:

- Alkylation/Etherification : Introducing the pentofuranosyl group via nucleophilic substitution under controlled conditions (e.g., using Lewis acids like BF₃·Et₂O as catalysts) .

- Hydrazine Functionalization : Reaction with hydrazine derivatives at the C6 position, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) is critical for isolating the target compound from byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of hydrazine substitution and sugar moiety conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pentofuranosyl ring configuration .

Q. What are the recommended storage conditions to maintain compound stability?

- Store at -20°C in airtight, light-protected vials under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the hydrazine group .

- Solubility in DMSO or ethanol (>10 mM) is preferred for long-term storage; avoid aqueous buffers unless stabilized with cryoprotectants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Parameter Screening : Use Design of Experiments (DoE) to test variables:

- Temperature : 60–80°C for hydrazine coupling to balance reaction rate and side-product formation .

- Catalyst Load : 5–10 mol% Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (if applicable) .

- In-line Analytics : Employ HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity readings .

- Target Engagement Studies : Use isothermal titration calorimetry (ITC) to confirm direct binding to purported enzyme targets (e.g., kinases) .

Q. How are byproducts characterized during synthesis, and what mechanistic insights do they provide?

- Byproduct Identification :

- N-Oxidation : Detectable via HRMS (m/z +16) under oxidative conditions .

- Sugar Ring Opening : Observed in acidic media; confirmed by loss of characteristic ¹³C signals for the pentofuranosyl group .

- Mechanistic Implications : Byproducts suggest competing pathways (e.g., SN1 vs. SN2 mechanisms), guiding solvent polarity adjustments .

Q. What methodologies quantify trace impurities in this compound batches?

- HPLC-UV/ELSD : Use C18 columns with ion-pairing agents (e.g., TFA) to separate hydrazine-related impurities .

- qNMR : Quantifies residual solvents (e.g., DMF) down to 0.1% w/w using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can computational modeling aid in predicting regioselectivity during functionalization?

- DFT Calculations : Simulate transition states to predict preferential substitution at C6 vs. C2 positions .

- Molecular Dynamics (MD) : Model solvent effects on sugar ring puckering, which influences hydrazine accessibility .

Q. Methodological Guidance for Common Challenges

Addressing Low Solubility in Biological Assays

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility without altering bioactivity .

- Pro-drug Derivatization : Temporarily mask the hydrazine group with acetyl or Boc-protecting groups for improved cell permeability .

Reconciling Discrepancies in Enzyme Inhibition IC₅₀ Values

- Assay Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.5) to mimic physiological conditions .

- Orthogonal Assays : Compare fluorescence-based readouts with radiometric assays to exclude interference from compound autofluorescence .

Properties

CAS No. |

5746-27-0 |

|---|---|

Molecular Formula |

C10H14N6O4 |

Molecular Weight |

282.26 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)20-10/h2-4,6-7,10,17-19H,1,11H2,(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

DGKZTAGCCXJUAT-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |

Synonyms |

1-aminoadenosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.